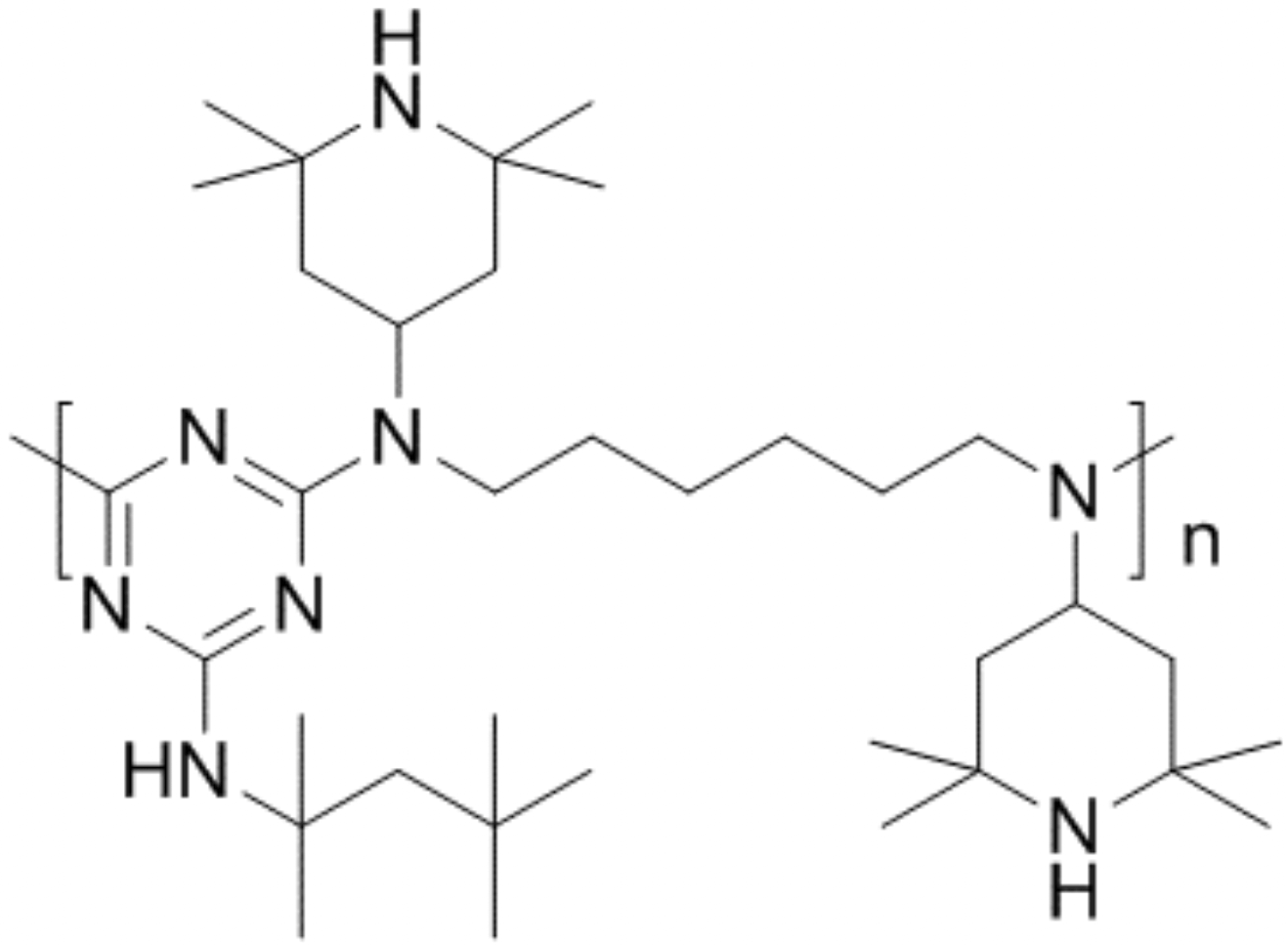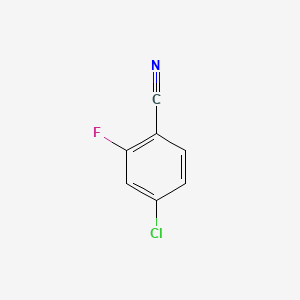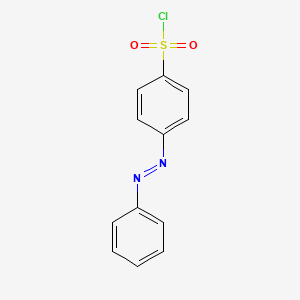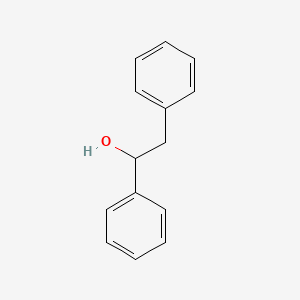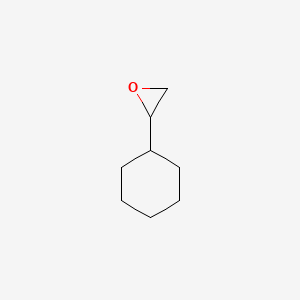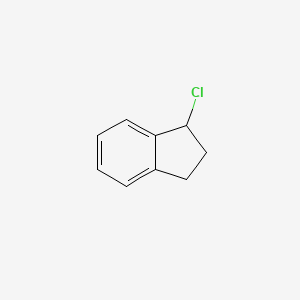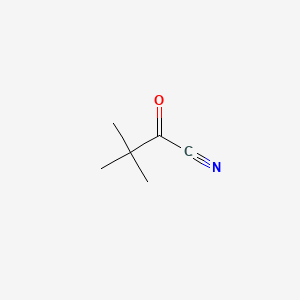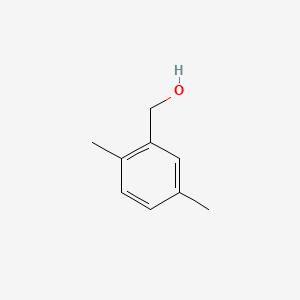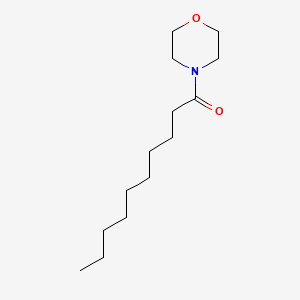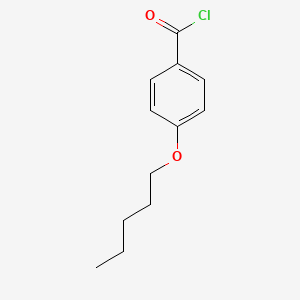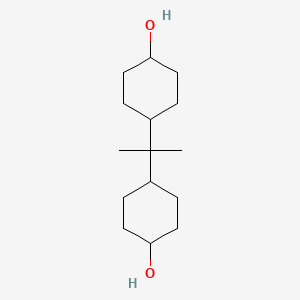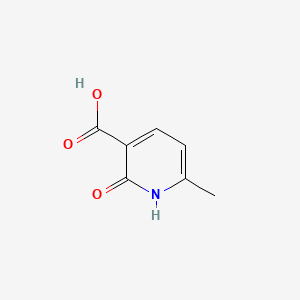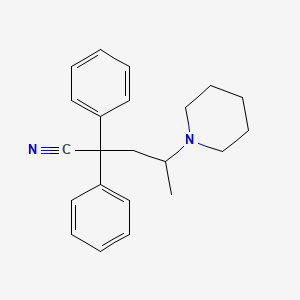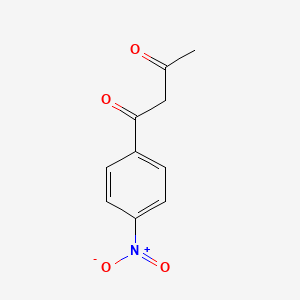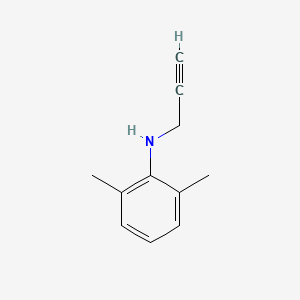
2,6-dimethyl-N-prop-2-ynyl-aniline
Vue d'ensemble
Description
2,6-dimethyl-N-prop-2-ynyl-aniline is an organic compound with the molecular formula C11H13N1. It has a molecular weight of 159.227621.
Synthesis Analysis
The synthesis of 2,6-dimethyl-N-prop-2-ynyl-aniline is not explicitly mentioned in the search results. However, related compounds such as 2,6-Dimethylaniline have been synthesized by reacting aniline with methanol in the presence of an acid catalyst2.Molecular Structure Analysis
The molecular structure of 2,6-dimethyl-N-prop-2-ynyl-aniline consists of a benzene ring substituted with two methyl groups and one prop-2-ynyl group attached to a nitrogen atom1.
Chemical Reactions Analysis
The specific chemical reactions involving 2,6-dimethyl-N-prop-2-ynyl-aniline are not detailed in the search results. However, related compounds like 2,6-Dimethylaniline can react with 1-Naphthaldehyde to form an intermediate, which can further react with maleic anhydride, acetic anhydride, and sodium acetate2.Physical And Chemical Properties Analysis
The physical and chemical properties of 2,6-dimethyl-N-prop-2-ynyl-aniline are not explicitly mentioned in the search results. However, related compounds like 2,6-Dimethylaniline have a melting point of 10-12 °C and a density of 1.01 g/mL at 25 °C3.Applications De Recherche Scientifique
1. Acid-Catalyzed Rearrangements
2,6-dimethyl-N-prop-2-ynyl-aniline has been studied in acid-catalyzed rearrangements, exhibiting unique behaviors in reactions with various acids and solvents. This compound undergoes significant structural transformations under different conditions, leading to a variety of products with potential applications in synthetic chemistry (Barmettler & Hansen, 1990).
2. Fluorescent Thermometer Development
This compound is integral in developing a ratiometric fluorescent thermometer. Its unusual intensification of fluorescence with temperature rise makes it a promising candidate for temperature-sensitive applications (Cao et al., 2014).
3. Degradation by Hydroxyl Radicals
Research has focused on understanding the interaction between 2,6-dimethyl-aniline and hydroxyl radicals. This is crucial for environmental studies, especially in the degradation of pollutants (Boonrattanakij, Lu, & Anotai, 2009).
4. Synthesis and Characterization in Complexes
The compound is used in the synthesis and characterization of various metal complexes. These complexes have potential applications in catalysis and material science (Mechria, Dridi, & Msaddek, 2015).
5. Ozonolysis in Aqueous Solutions
Studies on the ozonolysis of dimethyl-aniline derivatives, including 2,6-dimethyl-aniline, in acidic aqueous solutions provide insights into the chemical transformations and potential environmental implications (Machulek et al., 2009).
6. Transesterification and N-Methylation Reactions
Investigations into the transesterification of cyclic carbonates and selective N-methylation of anilines, including 2,6-dimethyl-aniline, have potential applications in green chemistry and sustainable practices (Selva, Perosa, & Fabris, 2008).
7. Steric Effects in C-C Coupling Reactions
Research into the steric effects of various substituents on anilines, including 2,6-dimethyl-aniline, in C-C coupling reactions, is crucial for understanding and designing complex organic syntheses (Vrána et al., 2020).
8. Photophysical Studies
Photophysical studies of probes involving dimethyl-aniline derivatives provide valuable insights into their behavior in different solvents and can be applied in studying biological systems and material sciences (Moreno Cerezo et al., 2001).
9. Electron Donor Properties
The lone electron pair donor quality of the imino function in 2,6-dimethyl-anilines has been explored, highlighting its reactivity and potential applications in synthetic chemistry (Knorr et al., 1993).
10. Cyclopalladation and Crystal Structure Studies
Cyclopalladation reactions involving 2,6-dimethyl-anilines have been investigated, providing insights into the crystal structures and potential applications in material science and catalysis (Munno, Ghedini, & Neve, 1995).
Safety And Hazards
The safety data sheet for a related compound, 2,6-Dimethylaniline, indicates that it is combustible, causes skin and eye irritation, may cause respiratory irritation, and is suspected of causing cancer4. It is harmful if swallowed or in contact with skin4.
Orientations Futures
The future directions for the use or study of 2,6-dimethyl-N-prop-2-ynyl-aniline are not specified in the search results.
Relevant Papers
One relevant paper discusses the acid-catalyzed rearrangement of N-Propargylanilines5. However, the paper does not specifically mention 2,6-dimethyl-N-prop-2-ynyl-aniline5.
Propriétés
IUPAC Name |
2,6-dimethyl-N-prop-2-ynylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-4-8-12-11-9(2)6-5-7-10(11)3/h1,5-7,12H,8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISACQIQEYNRYHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50305976 | |
| Record name | 2,6-dimethyl-N-prop-2-ynyl-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-dimethyl-N-prop-2-ynyl-aniline | |
CAS RN |
74248-48-9 | |
| Record name | NSC172999 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172999 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,6-dimethyl-N-prop-2-ynyl-aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50305976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

